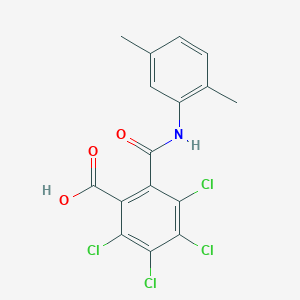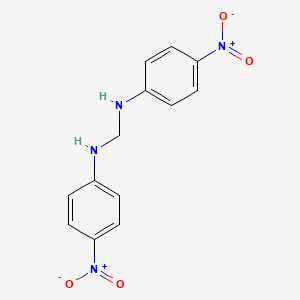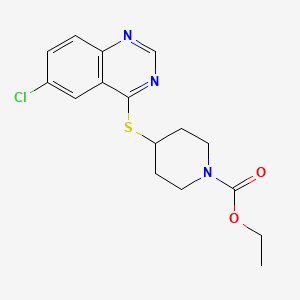
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester group.
準備方法
The synthesis of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of 2-aminobenzonitrile with formamide under acidic conditions.
Chlorination: The quinazoline ring is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.
Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound to form the thioether linkage.
Piperidinecarboxylate Formation: The thioether intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反応の分析
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.
Substitution: The chlorine atom on the quinazoline ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
科学的研究の応用
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in biological studies to investigate the effects of quinazoline derivatives on cellular processes and enzyme activities.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to interact with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The thioether linkage and piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can be compared with other quinazoline derivatives, such as:
4-((6-chloro-4-quinazolinyl)amino)phenol: This compound has a similar quinazoline ring system but differs in the substituents attached to the ring.
6-chloro-4-quinazolinylamine: This compound lacks the thioether and piperidinecarboxylate groups, making it less complex.
Ethyl 4-((4-quinazolinyl)thio)-1-piperidinecarboxylate: This compound is similar but lacks the chlorine atom on the quinazoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
325146-05-2 |
|---|---|
分子式 |
C16H18ClN3O2S |
分子量 |
351.9 g/mol |
IUPAC名 |
ethyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-7-5-12(6-8-20)23-15-13-9-11(17)3-4-14(13)18-10-19-15/h3-4,9-10,12H,2,5-8H2,1H3 |
InChIキー |
PWZQHRUGTPRBKM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
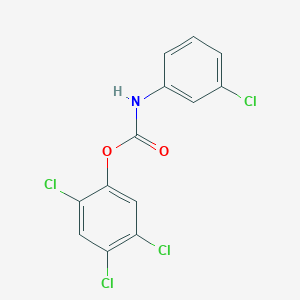
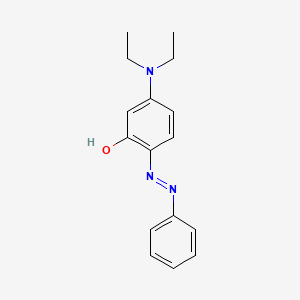
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)



![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)


